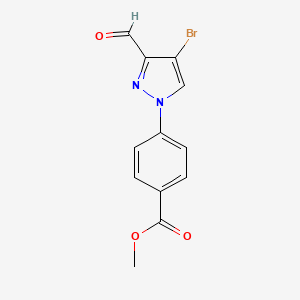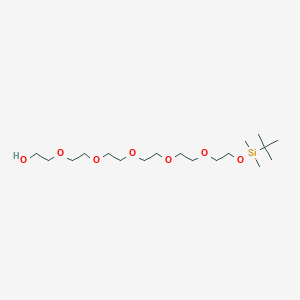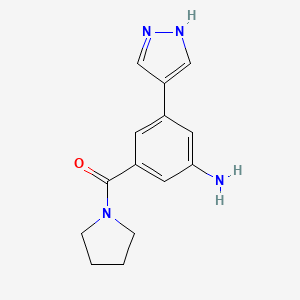
3-Bromo-5-iodo-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-iodo-N-propylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a propyl group and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-N-propylbenzamide typically involves the halogenation of a benzamide precursor. One common method is the sequential bromination and iodination of N-propylbenzamide. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. For example, bromination can be achieved using bromine (Br2) in acetic acid, followed by iodination using iodine (I2) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-iodo-N-propylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used in this reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the amide group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be obtained.
Coupling Products: Aryl or alkyl-substituted benzamides are typical products of coupling reactions.
Reduction Products: The reduction of the amide group yields the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-5-iodo-N-propylbenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of halogenated benzamides on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug discovery. Halogenated benzamides have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-iodo-N-propylbenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The amide group can participate in hydrogen bonding interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-N-propylbenzamide: Lacks the iodine atom, which may affect its reactivity and biological activity.
5-Iodo-N-propylbenzamide: Lacks the bromine atom, leading to differences in chemical and biological properties.
3-Bromo-5-chloro-N-propylbenzamide: Contains a chlorine atom instead of iodine, which can influence its chemical behavior and applications.
Uniqueness: 3-Bromo-5-iodo-N-propylbenzamide is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation provides distinct reactivity patterns and potential for diverse applications in synthesis and research. The combination of these halogens with the propyl and amide groups further enhances the compound’s versatility and utility in various scientific fields.
Eigenschaften
IUPAC Name |
3-bromo-5-iodo-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrINO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMQKOHPPPVKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














